![molecular formula C21H36N2O4 B6054060 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B6054060.png)
1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol
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Overview
Description
1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a phenoxy group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxy group, and the introduction of the methoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methoxy-2-propanol: A simpler compound with similar functional groups but lacking the complexity of the piperidine and phenoxy groups.
2-Propanol, 1-methoxy-: Another related compound with similar structural features but different functional groups.
Uniqueness: 1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol is unique due to its combination of functional groups and structural complexity, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[2-methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-17(2)26-12-9-22-14-18-7-8-20(25-3)21(13-18)27-16-19(24)15-23-10-5-4-6-11-23/h7-8,13,17,19,22,24H,4-6,9-12,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURMDUNNXIPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCC1=CC(=C(C=C1)OC)OCC(CN2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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